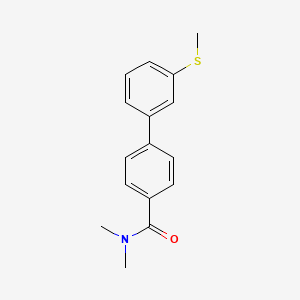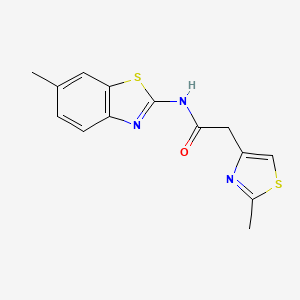![molecular formula C17H21N3O3S B5641132 1-(2-ethoxyphenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5641132.png)
1-(2-ethoxyphenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine derivatives exhibit a wide range of pharmacological and chemical properties, making them subjects of interest in medicinal chemistry and chemical synthesis. These compounds often serve as building blocks for drugs targeting various receptors in the central nervous system (CNS), including serotonin and dopamine receptors.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step chemical reactions, starting from basic piperazine or its substitutes. For instance, Ashimori et al. (1991) synthesized optically active compounds through a process involving optical resolution and subsequent pharmacological evaluation for antihypertensive effects (Ashimori et al., 1991). This indicates the complex nature of synthesizing and isolating specific enantiomers of piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be determined using various analytical techniques, including X-ray crystallography, NMR, and IR spectroscopy. Zhang et al. (2007) conducted a structural characterization of a piperazinedione derivative, illustrating the importance of crystallography in understanding the three-dimensional arrangement and interactions within the crystal lattice (Zhang et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, to introduce different functional groups. These reactions significantly influence the chemical properties and biological activity of the compounds. For example, Hsin et al. (2003) synthesized a series of optically pure derivatives with high affinity for the dopamine transporter, highlighting the role of chemical modifications in enhancing biological activity (Hsin et al., 2003).
Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Piperazine derivatives have been studied for a variety of biological activities, but without specific information on this compound, it’s not possible to provide a detailed mechanism of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(5-nitrothiophen-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-23-16-6-4-3-5-15(16)19-11-9-18(10-12-19)13-14-7-8-17(24-14)20(21)22/h3-8H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLARLIUIRCXMRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(1,4-dioxan-2-yl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5641064.png)
![ethyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5641068.png)
![N-[(3-chloro-1-benzothien-2-yl)methyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5641077.png)

![N-{4'-methyl-2-[(2-methylphenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}acetamide](/img/structure/B5641083.png)

![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}azepan-2-one](/img/structure/B5641101.png)
![3-{4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-piperazinyl}phenol](/img/structure/B5641107.png)
![N-({1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5641114.png)

![3-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5641140.png)
![[(3R*,4R*)-1-[(3-methylphenoxy)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5641147.png)
![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(3-furylmethyl)pyrrolidin-3-yl]-2-methoxyisonicotinamide](/img/structure/B5641155.png)
![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(6-methyl-2-pyridinyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5641161.png)